Structural & Electronic Differentiation from Quinoline-7-boronic Acid via Predicted pKa
2-Methoxyquinoline-7-boronic acid possesses a predicted pKa of 7.31±0.30, which is a crucial indicator of its protonation state and nucleophilicity under physiological and common coupling conditions . The presence of the electron-donating methoxy group at the 2-position is expected to subtly alter the electron density of the quinoline ring compared to the unsubstituted analogue, quinoline-7-boronic acid. While a direct experimental pKa for quinoline-7-boronic acid is not found, this predicted value serves as a class-level inference for the electronic differentiation conferred by the methoxy substituent.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 7.31±0.30 (Predicted) |
| Comparator Or Baseline | Quinoline-7-boronic acid (unsubstituted analogue) |
| Quantified Difference | Not applicable; data is a single predicted value for the target compound only. |
| Conditions | Computational prediction |
Why This Matters
This predicted pKa value informs the user that the compound's behavior in aqueous media and its compatibility with specific coupling conditions (e.g., pH-dependent reactivity) will differ from the unsubstituted analogue, making it a non-interchangeable building block.
